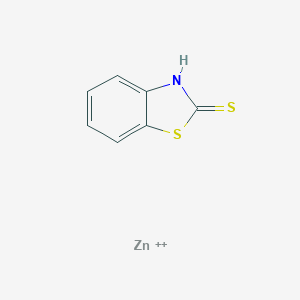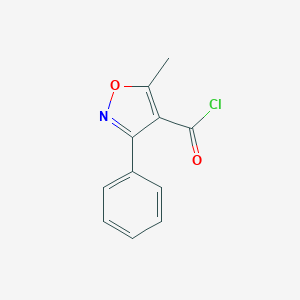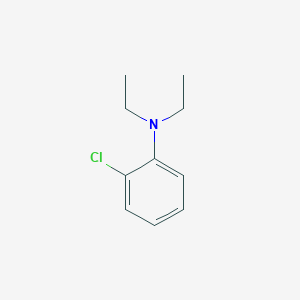
2-Chloro-N,N-diethylaniline
Vue d'ensemble
Description
2-Chloro-N,N-diethylaniline, also known as Chlorodiethylaniline (CDA), is an aromatic amine compound with a molecular formula of C8H13ClN. It is a colorless, volatile liquid with a boiling point of 123 °C and a melting point of -47.3 °C. It is insoluble in water, but soluble in organic solvents such as ethanol, acetone, and benzene. CDA is used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in analytical chemistry and as an intermediate in organic synthesis.
Applications De Recherche Scientifique
Genotoxicity Assessment : N,N-Diethylaniline, an intermediate in dye manufacturing, has been studied for its genotoxicity. It was found to significantly increase sister chromatid exchanges (SCEs) in human lymphocytes, indicating its genotoxic potential (Li & Minami, 1997).
Application in Organic Synthesis : N,N-Diethylaniline is used as a co-catalyst in polymerization reactions, an inhibitor of acid corrosion in metallic vessels, and as an antioxidant for lubricating oils. It's also an important intermediate in the synthesis of certain herbicides (Narayanan & Deshpande, 2000).
Synthesis Technique : A new technique for synthesizing 2-methoxy-5-acetamino-N,N-diethylaniline was developed, which is relevant for certain chemical manufacturing processes (Zhao Ying, 2001).
Pesticide Residue Analysis : 2,6-Diethylaniline, a metabolite of the herbicide alachlor, was analyzed in agricultural products, demonstrating its application in the field of residue analysis (Newsome, Collins, & Lewis, 1986).
Environmental Interaction Studies : The interaction of aniline derivatives, including 2,6-diethylaniline, with phenolic humus constituents was studied, contributing to our understanding of environmental processes and pesticide degradation (Bollag, Minard, & Liu, 1983).
Cerium(IV) Mediated Oxidation : The oxidation of 2,6-diethylaniline and other aniline derivatives by cerium(IV) ions in aqueous perchloric acid was studied, showing its potential in chemical synthesis processes (Domagała & Dziegieć, 1997).
Dye Synthesis and Color Studies : The synthesis of blue azo disperse dyes using 3-amino-N,N-diethylaniline and the study of color-constitution relationships in these dyes provided insights into dye chemistry (Peters & Chisowa, 1993).
Comparative Metabolism Studies : The metabolism of chloroacetamide herbicides and their metabolites, including 2,6-diethylaniline, was compared in human and rat liver microsomes, revealing important differences relevant for toxicology and pharmacology (Coleman, Linderman, Hodgson, & Rose, 2000).
Reactivity Patterns in Radical Cations : Studies on the reactivity of N,N-diethylaniline radical cations provided insights into their behavior in nucleophilic substitution reactions, useful in organic chemistry (Kirchgessner, Sreenath, & Gopidas, 2006).
Oxidative Dealkylation Modeling : Research on the oxidative dealkylation of tertiary amines, including N,N-diethylaniline, by iron(III) porphyrin-iodosoxylene systems provided a model for understanding cytochrome P-450 enzymes (Miyata, Kiuchi, & Hirobe, 1981).
Mécanisme D'action
While the mechanism of action for 2-Chloro-N,N-diethylaniline is not explicitly mentioned in the search results, a related compound, 2-chloro-N-phenylacetamide, has been studied for its antifungal activity. It is suggested that its mechanism of action involves binding to ergosterol on the fungal plasma membrane and possibly inhibiting DNA synthesis through the inhibition of thymidylate synthase .
Propriétés
IUPAC Name |
2-chloro-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRCDIPTOADXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344556 | |
| Record name | 2-Chloro-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19372-80-6 | |
| Record name | 2-Chloro-N,N-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


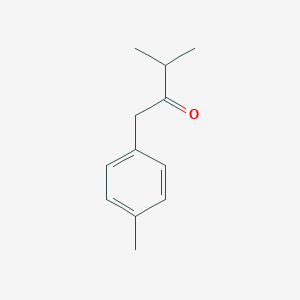
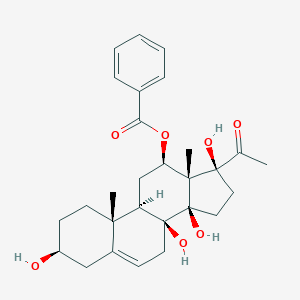
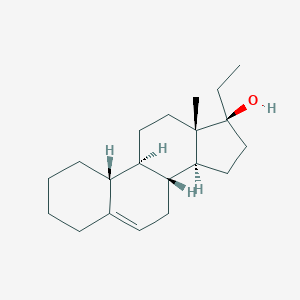
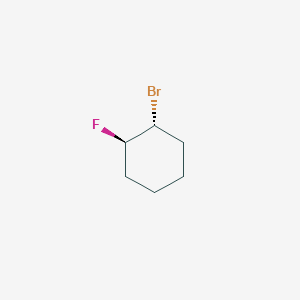
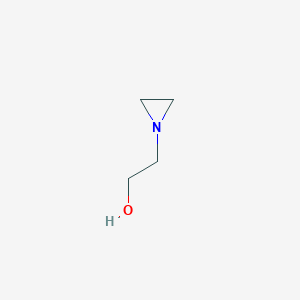
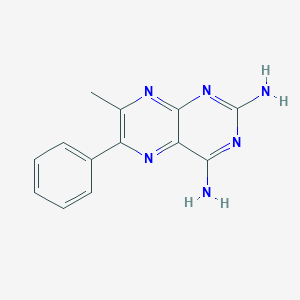

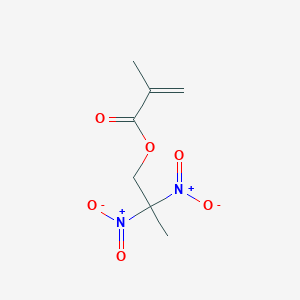
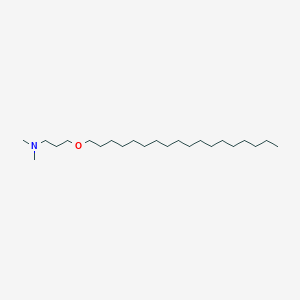
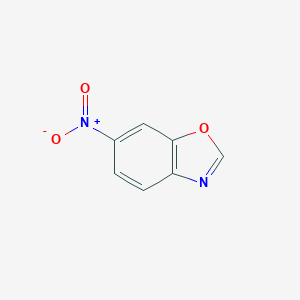
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)

